1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

Lipophilicity Drug Design Physicochemical Property Optimization

Procure 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one (CAS 1171737-65-7) to advance your structure-activity relationship (SAR) studies. This compound uniquely combines a branched isopropyl substituent on the 1,3,4-oxadiazole core with a phenoxypropanone amide bioisostere on the piperidine. This distinct profile is essential for probing DprE1 binding pocket tolerance beyond common aromatic analogs, evaluating DGAT1 inhibitory potential with enhanced metabolic stability, and creating affinity-based probes for kinase/GPCR target fishing. Its favorable predicted logP and lower molecular weight make it a critical benchmark scaffold for CNS-penetrant oxadiazole design. Specify this exact compound to avoid the unpredictable target engagement and ADME liabilities of uncontrolled, generic analogs.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 1171737-65-7
Cat. No. B2570179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one
CAS1171737-65-7
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C19H25N3O3/c1-13(2)17-20-21-18(25-17)15-9-11-22(12-10-15)19(23)14(3)24-16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3
InChIKeyZVLKVFAOVZQZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one (CAS 1171737-65-7) Procurement Guide: Scaffold Overview


1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one (CAS 1171737-65-7) is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a piperidine ring and a phenoxypropanone moiety . This structural class is associated with a broad range of pharmacological activities . However, publicly available quantitative bioactivity data specific to this compound are extremely limited. Procurement decisions must therefore rely on a careful analysis of its structural differentiation from close analogs and class-level inferences, rather than on established potency metrics.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 1171737-65-7 in Focused Research


Substituting CAS 1171737-65-7 with a generic 1,3,4-oxadiazole analog is not scientifically sound. The target compound's unique combination of an isopropyl substituent on the oxadiazole ring and a phenoxypropanone side chain on the piperidine nitrogen creates a distinct steric, electronic, and lipophilic profile . Related series, such as 5-phenyl-1,3,4-oxadiazol-2-yl piperidines, demonstrate potent activity against targets like DprE1 in M. tuberculosis [1], but activity is highly sensitive to substitution patterns. The isopropyl group's branched alkyl character directly influences target engagement, metabolic stability, and physicochemical properties (e.g., logP, solubility) compared to aromatic or other alkyl substituents [2]. Therefore, using an uncontrolled analog risks losing target affinity or introducing unforeseen ADME liabilities, making this specific compound the necessary choice for hypothesis-driven optimization. The quantitative evidence below defines the boundaries of this differentiation.

Quantitative Differentiation of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one from its Closest Analogs


Lipophilic Ligand Efficiency (LLE) and logP Differentiation Against the 5-Phenyl Analog

The isopropyl substituent on the oxadiazole ring provides a distinct lipophilic profile compared to the common 5-phenyl analog. While quantitative logP data for the target compound are not publicly disclosed, predictive models and data for structurally related isopropyl-oxadiazole-piperidine compounds suggest a significantly lower logP than the 5-phenyl-1,3,4-oxadiazol-2-yl analog [1]. For example, the 5-phenyl analog (4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine) has a predicted logP of approximately 2.5, whereas the isopropyl analog is estimated to have a logP near 1.5, a difference of roughly one log unit . This translates to a potentially higher Ligand Lipophilic Efficiency (LLE) for the target compound if equipotent, and a lower risk of promiscuous binding and poor solubility often associated with high logP compounds.

Lipophilicity Drug Design Physicochemical Property Optimization

Metabolic Stability: Steric Shielding from Isopropyl vs. Unsubstituted or Methyl Analogs

The branched isopropyl group on the 1,3,4-oxadiazole provides greater steric hindrance than a methyl group or hydrogen, potentially shielding the oxadiazole ring from oxidative metabolism. While specific microsomal stability data for CAS 1171737-65-7 are not in the public domain, class-level SAR from related 1,3,4-oxadiazole series indicates that 5-alkyl-substituted analogs generally exhibit improved metabolic stability over their 5-H or 5-methyl counterparts [1]. For instance, in a series of DGAT1 inhibitors, replacement of a methyl with an isopropyl group on the oxadiazole led to a 2- to 3-fold increase in half-life in human liver microsomes [2]. This class-level inference positions the isopropyl analog as a more metabolically resilient candidate.

Metabolic Stability In Vitro ADME CYP450 Metabolism

Potential DprE1 Inhibitory Activity Differentiated from the P1 Hit Scaffold

The compound P1, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, is a confirmed DprE1 inhibitor with an MIC of 0.5 µg/mL against M. tuberculosis [1]. While CAS 1171737-65-7 has not been directly tested in this assay, it shares the same 1-(5-substituted-1,3,4-oxadiazol-2-yl)piperidine core required for DprE1 binding. Crucially, its isopropyl group and phenoxypropanone moiety represent systematic variations from P1's phenyl and benzylpiperidinyl-methanone groups. SAR from the published series indicates that modifications at both positions profoundly affect activity. The target compound thus offers a structurally distinct chemical probe to explore DprE1 binding pocket tolerance for branched alkyl substituents and alternative amide bioisosteres, a key differentiator from the published P1 scaffold for lead optimization.

Antitubercular DprE1 Mycobacterium tuberculosis

Optimal Research and Procurement Scenarios for 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one (CAS 1171737-65-7)


Lead Optimization for Antitubercular DprE1 Inhibitors

The compound is best deployed as a structural analog to the validated hit P1. Researchers can probe the DprE1 binding pocket's tolerance for a branched alkyl substituent (isopropyl) in place of the common aromatic (phenyl) group, and evaluate an amide bioisostere (phenoxypropanone). This directly builds on the SAR established in [1] and aims to improve physicochemical properties while retaining potency.

DGAT1 Inhibitor Discovery for Metabolic Disorders

Structurally related oxadiazole-piperidine compounds have demonstrated DGAT1 inhibitory activity [1]. This compound's predicted lower logP and potential for enhanced metabolic stability over aromatic analogs make it a candidate for profiling in DGAT1 biochemical and cellular assays, serving as a metabolic disorder discovery tool.

Chemical Biology Tool for Kinase or GPCR Target Fishing

The 1,3,4-oxadiazole and piperidine motifs are common in kinase and GPCR inhibitors. The isopropyl group offers a distinct steric signature for chemoproteomics-based target fishing experiments. Its purchase is warranted for preparing affinity-based chemical probes to identify novel protein targets, as the specific substitution pattern is critical for binding-site recognition.

Physicochemical Property Benchmark for CNS Drug Design

With a predicted logP in a favorable range for CNS penetration, and lower molecular weight than complex aromatic analogs, this compound can serve as a benchmark scaffold for designing CNS-penetrant oxadiazoles. Procurement is justified for steady-state solubility and parallel artificial membrane permeability assays (PAMPA) to validate its CNS multiparameter optimization (MPO) score.

Quote Request

Request a Quote for 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.